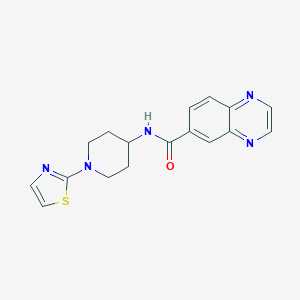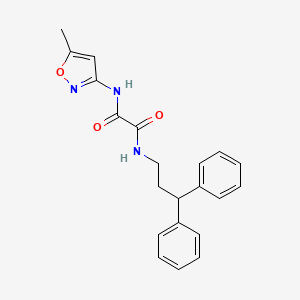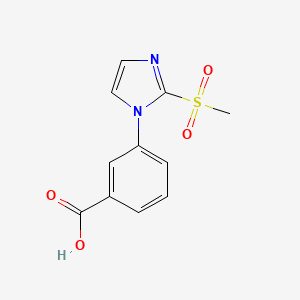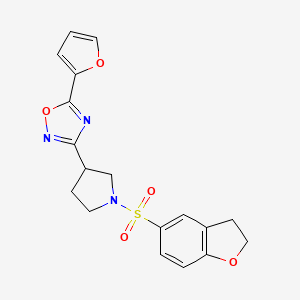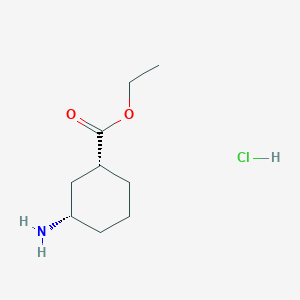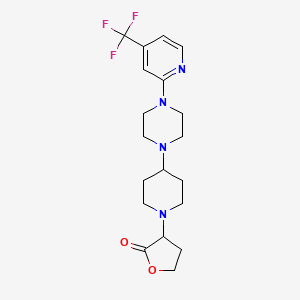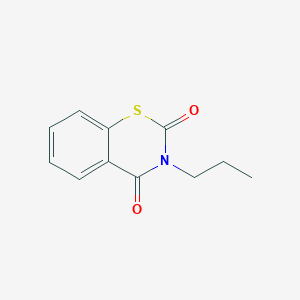
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone” is an organic compound with the empirical formula C12H14FNO . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also includes a fluorophenyl group and a phenylethanone group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a fluorophenyl group, and a phenylethanone group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The fluorophenyl and phenylethanone groups are aromatic and contribute to the compound’s overall structure .Chemical Reactions Analysis
While specific chemical reactions involving “1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone” are not detailed in the literature, compounds with a pyrrolidine ring are known to participate in various chemical reactions . These reactions often involve the nitrogen atom in the ring and can lead to a wide range of products .Applications De Recherche Scientifique
Fluorescent pH Sensors
Research has led to the development of fluorescent pH sensors using heteroatom-containing organic fluorophores that exhibit aggregation-induced emission (AIE) characteristics. Such materials can switch their emission reversibly between different states upon protonation and deprotonation, making them suitable for detecting acidic and basic organic vapors in both solution and solid states (Yang et al., 2013).
Conducting Polymers and Electrochromic Materials
A series of studies have focused on the synthesis of conducting polymers and electrochromic materials through the electropolymerization of pyrrolidin-based monomers. These materials demonstrate promising applications in electronic and optoelectronic devices due to their low oxidation potentials and stability in the conducting form (Sotzing et al., 1996). Additionally, copolymers combining fluorophenyl-pyrrolidine units with other conductive monomers have shown enhanced electrochromic properties, presenting a broader range of colors and faster switching times for potential use in electrochromic devices (Türkarslan et al., 2007).
Chemosensors for Metal Ions
Pyrrolidine-based chemosensors have been designed for the selective detection of metal ions, such as aluminum (Al^3+), through mechanisms involving internal charge transfer (ICT). These compounds serve as selective ratiometric and colorimetric sensors for metal ions, demonstrating potential for environmental monitoring and bioimaging applications (Maity & Govindaraju, 2010).
Novel Heterocyclic Molecules
Research into the synthesis and characterization of novel heterocyclic molecules, including those containing the 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone moiety, has led to insights into their reactivity, electronic structure, and potential applications in nonlinear optics and as inhibitors for biological targets (Murthy et al., 2017).
Orientations Futures
The future research directions for “1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone” and similar compounds could involve further exploration of their potential biological activity and therapeutic applications . Additionally, more research could be conducted to understand their synthesis, chemical reactions, and physical and chemical properties in greater detail.
Propriétés
IUPAC Name |
1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-17-8-6-15(7-9-17)16-10-11-20(13-16)18(21)12-14-4-2-1-3-5-14/h1-9,16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBAJWGCSHOXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=C(C=C2)F)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


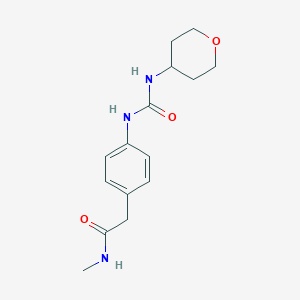
![4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2873741.png)

